N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted indole ring, a phenylsulfonyl group, and an isonicotinamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloro-3-(phenylsulfonyl)indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with isonicotinamide under appropriate conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of HIV-1 reverse transcriptase by binding to the enzyme and preventing its function . Additionally, its anticancer activity is linked to the inhibition of the WNT/β-catenin pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide include other indole derivatives and sulfonyl-containing compounds, such as:
- 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
Uniqueness
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit HIV-1 reverse transcriptase and its potential anticancer activity make it a compound of significant interest in medicinal chemistry and drug development.
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core substituted with a benzenesulfonyl group and a chlorinated moiety, which contributes to its biological activity. The presence of the pyridine ring enhances its interaction with various biological targets.
Research indicates that compounds similar to this compound exhibit activity through multiple mechanisms:
- Receptor Modulation : These compounds have shown affinity for vasopressin and oxytocin receptors, which play crucial roles in various physiological processes, including fluid balance and social behavior .
- NURR-1 Activation : Indole derivatives, including this compound, have been identified as activators of the NURR-1 receptor, which is implicated in neuroprotection and may have therapeutic potential in neurodegenerative diseases like Parkinson's disease .
Anticancer Activity
Studies suggest that indole derivatives can inhibit cancer cell proliferation. For instance, a series of benzenesulfonamide derivatives demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
The activation of NURR-1 by compounds similar to this compound has been linked to neuroprotective effects, potentially offering therapeutic benefits for conditions such as Parkinson's disease. This receptor's activation promotes dopaminergic neuron survival, highlighting its relevance in neurodegenerative research .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a range of indole sulfonamide derivatives for their anticancer properties. The results indicated that certain derivatives exhibited potent antiproliferative effects on human cancer cell lines, suggesting that modifications to the indole structure can enhance biological activity .
Study 2: Neuroprotection in Parkinson's Disease Models
In preclinical models, compounds activating NURR-1 showed promise in protecting against dopaminergic neuron loss. The study demonstrated that these compounds could mitigate neuroinflammation and oxidative stress, key factors in the pathogenesis of Parkinson's disease .
Data Tables
Properties
CAS No. |
918493-44-4 |
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Molecular Formula |
C20H14ClN3O3S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-6-7-17-16(12-14)18(28(26,27)15-4-2-1-3-5-15)19(23-17)24-20(25)13-8-10-22-11-9-13/h1-12,23H,(H,24,25) |
InChI Key |
BTAKXACRHJKSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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